molecular formula C14H11F3N4O2 B5751406 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

カタログ番号: B5751406
分子量: 324.26 g/mol
InChIキー: ODENRWUBXPZANT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as ITPP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITPP is a hemoglobin allosteric effector, which means it can increase the oxygen carrying capacity of blood by altering the conformation of hemoglobin. This unique property of ITPP has led to its investigation as a potential treatment for various diseases, including cancer and ischemic heart disease.

作用機序

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide exerts its effects by binding to hemoglobin and altering its conformation, which increases the affinity of hemoglobin for oxygen. This results in an increase in the oxygen carrying capacity of blood, which can enhance oxygen delivery to tissues and organs.
Biochemical and Physiological Effects:
This compound has been shown to increase the oxygen carrying capacity of blood and enhance oxygen delivery to tissues and organs. This can result in improved tissue oxygenation and enhanced metabolic function. Additionally, this compound has been shown to improve cardiac function in animal models of ischemic heart disease.

実験室実験の利点と制限

One of the main advantages of 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide for lab experiments is its ability to increase the oxygen carrying capacity of blood, which can enhance the efficacy of various experimental treatments. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is its short half-life, which may limit its therapeutic efficacy in certain applications.

将来の方向性

There are several potential future directions for research on 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further investigation into the potential therapeutic applications of this compound in cancer, ischemic heart disease, and other diseases is warranted. Finally, there is a need for more research on the safety and toxicity of this compound in humans, as well as its potential use in sports medicine.

合成法

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide can be synthesized using a variety of methods, including the reaction of isonicotinic acid with hydrazine hydrate in the presence of trifluoroacetic acid and trifluoromethylphenyl isocyanate. Other methods include the reaction of isonicotinoyl chloride with hydrazine hydrate in the presence of a base and the reaction of isonicotinic acid with 3-(trifluoromethyl) phenylhydrazine in the presence of a coupling reagent.

科学的研究の応用

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to increase the oxygen carrying capacity of blood, which can enhance the efficacy of chemotherapy and radiation therapy. In ischemic heart disease, this compound has been shown to improve cardiac function by increasing oxygen delivery to the heart muscle. Additionally, this compound has been investigated for its potential use in sports medicine to enhance athletic performance by increasing the oxygen carrying capacity of blood.

特性

IUPAC Name

1-(pyridine-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(23)21-20-12(22)9-4-6-18-7-5-9/h1-8H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENRWUBXPZANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。